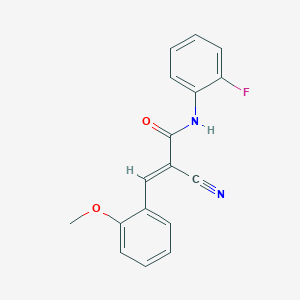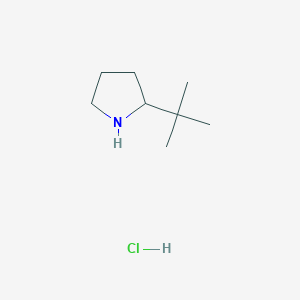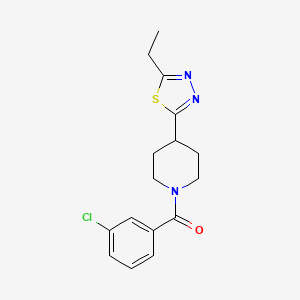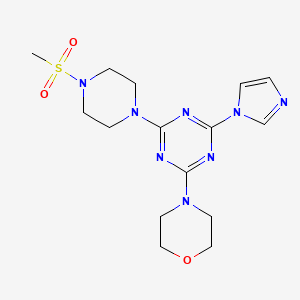
N-(1,3-dioxoisoindol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antimicrobial Activity
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide has been investigated for its antimicrobial properties. Although specific studies are limited, it’s worth exploring its potential as an antimicrobial agent against various microorganisms. Researchers have assessed its half maximal inhibitory concentration (IC50) against different strains to determine its effectiveness .
Cytotoxicity and Anticancer Potential
The compound’s structure suggests potential cytotoxic effects. Researchers have evaluated its impact on cancer cell lines, including melanoma (SK-MEL-2). Notably, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide exhibited significant growth inhibition with an IC50 value of 4.27 µg/mL . Further investigations could explore its mechanism of action and potential as an anticancer agent.
Protein Kinase CK2 Inhibition
Protein kinase CK2 is a promising target for anticancer therapies. N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide derivatives have been synthesized with a 1,3-dioxo-2,3-dihydro-1H-indene core. Some of these derivatives showed improved inhibitory activity against CK2, with an IC50 of 0.85 ± 0.09 μM for the best compound . Further optimization and mechanistic studies could enhance its potential as a CK2 inhibitor.
Photolysis and Photochemical Synthesis
The compound can undergo photolysis to yield interesting derivatives. For example, (Z)-3-(propoxymethylene)isobenzofuran-1(3H)-one is obtained by photolysis of N-(1,3-dioxo-2-propoxy-2,3-dihydro-1H-inden-2-yl)benzamide. Investigating its photochemical behavior and applications could reveal novel pathways for synthesis .
Rare and Unique Chemical Collection
Sigma-Aldrich provides N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide as part of a collection of rare and unique chemicals for early discovery researchers. While analytical data is not routinely collected, its availability allows scientists to explore its properties independently .
properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-13(9-4-2-1-3-5-9)16-10-6-7-11-12(8-10)15(20)17-14(11)19/h1-8H,(H,16,18)(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNAMJZTYQHBDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2564841.png)


![1-[(3-Methylbutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2564844.png)
![Ethyl 2-[6-(2,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2564846.png)


![(1,1,3,3-Tetramethylbutyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine](/img/structure/B2564852.png)
![3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime](/img/structure/B2564854.png)

![5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2564857.png)
![3-[(3-Bromophenyl)methyl]piperidin-2-one](/img/structure/B2564861.png)
![1-[(1r,4r)-4-(Trifluoromethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2564862.png)
![(2Z)-2-[(2-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2564863.png)